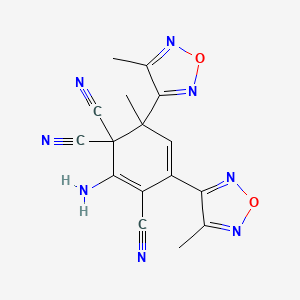![molecular formula C22H19Cl2N3O B11084727 [4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether](/img/structure/B11084727.png)
[4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether: is a complex organic compound characterized by its unique triazacyclopenta[CD]azulene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether typically involves multi-step organic reactions. The process begins with the preparation of the triazacyclopenta[CD]azulene core, followed by the introduction of the dichlorophenyl and phenyl ether groups. Common synthetic routes include:
Cyclization Reactions: Formation of the triazacyclopenta[CD]azulene core through cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the dichlorophenyl group via nucleophilic substitution reactions.
Etherification: Formation of the phenyl ether linkage through etherification reactions, often using phenol derivatives and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes optimized for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound is susceptible to various substitution reactions, including halogenation and alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for etherification and substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions due to its unique structure.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Biochemical Research: Used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry:
Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.
Electronics: Potential use in the development of organic electronic devices due to its conductive properties.
Mechanism of Action
The mechanism by which [4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:
Binding to Enzymes: Inhibiting or modulating enzyme activities by binding to active sites or allosteric sites.
Receptor Interaction: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Pathway Modulation: Altering biochemical pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
[4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether: can be compared with other triazacyclopenta[CD]azulene derivatives and phenyl ether compounds.
Uniqueness:
Structural Features: The combination of the triazacyclopenta[CD]azulene core with dichlorophenyl and phenyl ether groups provides unique electronic and steric properties.
Reactivity: Its reactivity profile differs from similar compounds, offering distinct pathways for chemical modifications and applications.
By understanding the synthesis, reactions, applications, and mechanisms of This compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
Molecular Formula |
C22H19Cl2N3O |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C22H19Cl2N3O/c23-19-10-9-15(12-20(19)24)18-13-27-22-17(18)8-4-5-11-26(22)21(25-27)14-28-16-6-2-1-3-7-16/h1-3,6-7,9-10,12-13H,4-5,8,11,14H2 |
InChI Key |
KOFWAXGSIYKENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC(=C(C=C4)Cl)Cl)COC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11084646.png)
![(4Z)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11084658.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11084666.png)

![4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B11084678.png)
![(7Z)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11084689.png)
![2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11084696.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one](/img/structure/B11084697.png)
![3-methyl-7-(3-{[(2E)-1-methylazepan-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11084707.png)

![2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11084720.png)
![[1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone](/img/structure/B11084734.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide](/img/structure/B11084739.png)
![2-{4-[(Z)-{(2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetamide](/img/structure/B11084747.png)
